molecular formula C17H19N5O3 B2739626 3-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034503-50-7

3-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

货号: B2739626
CAS 编号: 2034503-50-7
分子量: 341.371
InChI 键: TXNAEXBXCBZJNR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound (CAS: 2034475-99-3, molecular formula: C₁₆H₁₇N₅O₃) features a pyrazine-2-carbonitrile core substituted at the 3-position by a piperidin-3-yloxy group. The piperidine ring is further functionalized with a 2-(3,5-dimethylisoxazol-4-yl)acetyl moiety.

属性

IUPAC Name

3-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-11-14(12(2)25-21-11)8-16(23)22-7-3-4-13(10-22)24-17-15(9-18)19-5-6-20-17/h5-6,13H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNAEXBXCBZJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, a complex organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N4O3
  • Molecular Weight : 348.39 g/mol

This compound features a piperidine ring, an isoxazole moiety, and a pyrazine structure, contributing to its unique biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity :
    • Mechanism : The compound has shown potential in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell survival and apoptosis.
    • Case Study : In vitro studies have demonstrated that derivatives of pyrazine compounds can inhibit the growth of various cancer cell lines, including breast and lung cancers. The combination of this compound with other chemotherapeutics has been explored to enhance efficacy and reduce resistance.
  • Antimicrobial Properties :
    • Mechanism : The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
    • Research Findings : Studies have reported significant inhibition of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli at micromolar concentrations.
  • Enzyme Inhibition :
    • Target Enzymes : The compound has been evaluated for its inhibitory effects on various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
    • Findings : Inhibition assays indicate that the compound may serve as a lead for developing anti-inflammatory agents.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of cell proliferation
AntimicrobialDisruption of cell membranes
Enzyme InhibitionInhibition of COX and LOX

Case Studies

  • Anticancer Studies :
    • A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound enhances the cytotoxic effects when used in combination with doxorubicin. The combination index method indicated a synergistic effect, particularly in the MDA-MB-231 cell line .
  • Antimicrobial Efficacy :
    • Research highlighted the antimicrobial potency against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, suggesting potential for development as a novel antimicrobial agent .

科学研究应用

Anticancer Activity

Recent studies indicate that compounds similar to this one exhibit significant anticancer properties. For instance:

  • Growth Inhibition : A related compound was evaluated by the National Cancer Institute (NCI), showing a mean growth inhibition (GI50) value of 15.72 µM against various human tumor cell lines.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression:

  • Polo-like kinase 1 (Plk1) : This kinase is critical for cell division, and its inhibitors have shown promise in preclinical studies. The compound demonstrates high-affinity binding to Plk1, suggesting potential as a therapeutic agent.

Neuroprotective Effects

Emerging research suggests that this compound may also exhibit neuroprotective effects by modulating inflammatory pathways relevant to neurodegenerative diseases. Studies have indicated that related compounds can reduce inflammation in models of neurodegeneration, presenting a dual application in both oncology and neurology.

Data Table: Biological Activities

Activity TypeRelated CompoundIC50/EffectReference
AnticancerSimilar TriazoleGI50 = 15.72 µMNCI Study
Enzyme InhibitionPlk1 InhibitorHigh affinity bindingPMC Article
NeuroprotectionRelated CompoundModulates inflammationACS Publications

In Vitro Studies

A study involving a related triazole compound demonstrated significant inhibition of cancer cell proliferation in vitro. This suggests that modifications to the triazole scaffold can enhance biological activity.

In Vivo Models

Animal models treated with similar compounds showed reduced tumor growth rates compared to controls, indicating potential therapeutic benefits. For example, compounds targeting Plk1 have exhibited promising results in reducing tumor size and improving survival rates in preclinical trials.

相似化合物的比较

Structural Analog 1: tert-Butyl 4-((2-(2-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)hydrazinecarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate (30b)

  • Molecular Formula : C₂₉H₃₃N₅O₆S
  • Key Features :
    • Shares the 3,5-dimethylisoxazole acetyl group linked to a piperidine ring.
    • Incorporates a benzo[b]thiophene scaffold instead of pyrazine, with an additional hydrazinecarbonyl linker.
  • Synthesis : Prepared in 55% yield via coupling of 2-(3,5-dimethylisoxazol-4-yl)acetic acid (28b) with a benzo[b]thiophene intermediate .
  • Differentiation : The bulkier aromatic system (benzo[b]thiophene) may reduce solubility compared to the pyrazine-carbonitrile core of the target compound.

Structural Analog 2: (A)-5-(3-((4-(3,5-Dimethylisoxazol-4-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-3-oxo-2,3-dihydro-pyridazine-4-carbonitrile (P-0065)

  • Key Features :
    • Replaces piperidine with pyrrolidine and pyrazine with pyridazine.
    • Retains the 3,5-dimethylisoxazole group but links it to a pyridine ring instead of acetylated piperidine.
  • Synthesis : Involves coupling of a pyrrolidinyloxy intermediate with a pyridazine derivative under microwave conditions .

Structural Analog 3: 3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine (BK66283)

  • Molecular Formula : C₁₅H₂₃N₃O₃S
  • Key Features :
    • Substitutes the acetylated isoxazole group with a cyclohexanesulfonyl moiety.
    • Uses pyridazine instead of pyrazine.
  • Physicochemical Properties : Lower molecular weight (325.43 g/mol) compared to the target compound (327.34 g/mol), likely due to the absence of the isoxazole-acetyl group .

Comparative Analysis Table

Compound Name / ID Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound Pyrazine-carbonitrile 3,5-Dimethylisoxazole acetyl, piperidinyloxy 327.34 Balanced lipophilicity from acetyl group
30b Benzo[b]thiophene Hydrazinecarbonyl, isoxazole acetyl 580.66 Bulky aromatic system, lower solubility
P-0065 Pyridazine-3-one Pyrrolidinyloxy, pyridine-linked isoxazole ~450 (estimated) Hydrogen-bonding capability
BK66283 Pyridazine Cyclohexanesulfonyl, piperidinyloxy 325.43 Sulfonyl group enhances metabolic stability

常见问题

What are the typical synthetic routes for synthesizing 3-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile?

Level: Basic
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the preparation of the piperidine and isoxazole intermediates. For example:

  • Step 1: Formation of the 3,5-dimethylisoxazole-4-acetyl moiety via acetylation of 3,5-dimethylisoxazole using chloroacetyl chloride under basic conditions .
  • Step 2: Functionalization of the piperidine ring at the 3-position with a hydroxyl group, followed by coupling with the pyrazine-carbonitrile scaffold via nucleophilic substitution .
  • Step 3: Condensation of intermediates using coupling agents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane, monitored by TLC .
    Key purification methods include flash chromatography (cyclohexane/ethyl acetate gradients) and crystallization from DMF/water mixtures .

Which analytical techniques are recommended for characterizing this compound and validating its purity?

Level: Basic
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy: 1^1H and 13^13C NMR (e.g., DMSO-d6 or CDCl3) to confirm regiochemistry and substitution patterns. For example, 1^1H NMR peaks at δ 2.24 (s, CH3) and δ 7.54 (s, pyrazole-H) indicate successful functionalization .
  • IR Spectroscopy: Peaks at ~2220–2231 cm1^{-1} confirm the presence of a nitrile (CN) group .
  • Mass Spectrometry (EI/HRMS): Molecular ion peaks (e.g., m/z 386 [M+^+]) validate the molecular formula .
  • HPLC/GC-MS: To assess purity (>95% is typical for research-grade compounds) .

How can computational methods optimize the synthesis and reaction conditions for this compound?

Level: Advanced
Methodological Answer:
Computational tools like quantum chemical calculations (e.g., DFT) and AI-driven platforms (e.g., COMSOL Multiphysics) can:

  • Predict Reaction Pathways: Identify low-energy transition states to prioritize viable synthetic routes .
  • Optimize Solvent/Reagent Ratios: Machine learning models trained on reaction databases (e.g., Reaxys) suggest optimal conditions (e.g., acetic anhydride/acetic acid mixtures for cyclization) .
  • Reduce Trial-and-Error: ICReDD’s reaction path search methods integrate experimental data to refine parameters like temperature (e.g., reflux at 50°C vs. RT) and catalyst loading .

How should researchers address contradictory spectral data during characterization?

Level: Advanced
Methodological Answer:
Contradictions in NMR or IR data often arise from impurities or regiochemical ambiguities. Strategies include:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating 1^1H and 13^13C shifts .
  • Isotopic Labeling: Use deuterated analogs to confirm assignments (e.g., D2O exchange for NH protons) .
  • Comparative Analysis: Cross-reference with structurally similar compounds (e.g., pyrazine-carbonitrile derivatives in and ).
  • X-ray Crystallography: Definitive confirmation of molecular geometry if crystals are obtainable .

What safety protocols are critical when handling this compound?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory due to potential toxicity (similar to 3,6-Dichloropyrazine-2-carbonitrile in ).
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile by-products (e.g., chloroacetyl chloride) .
  • Emergency Measures: Immediate washing with water for skin contact and medical consultation for ingestion .

How can researchers mitigate by-product formation during synthesis?

Level: Advanced
Methodological Answer:
By-products (e.g., regioisomers or dimerized intermediates) can be minimized by:

  • Controlling Reaction Kinetics: Slow addition of reagents (e.g., dropwise addition of chloroacetyl chloride) to prevent exothermic side reactions .
  • Temperature Modulation: Lower temperatures (0–5°C) during sensitive steps (e.g., azide formation in ).
  • Selective Purification: Use silica gel chromatography with gradient elution (e.g., 0–35% ethyl acetate in cyclohexane) to isolate the target compound from structurally similar by-products .

What strategies enhance regioselective functionalization of the pyrazine ring?

Level: Advanced
Methodological Answer:
Regioselectivity in pyrazine derivatives is challenging due to symmetry. Effective approaches include:

  • Directed Metalation: Use lithiation (e.g., LDA at −78°C) at the 2-position of pyrazine, guided by electron-withdrawing groups (e.g., CN) .
  • Protecting Groups: Temporarily block reactive sites (e.g., tert-butyldimethylsilyl ethers for hydroxyl groups) during coupling steps .
  • Catalytic Methods: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–C bond formation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。